4-Bromo-6-fluoro-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffolds in Modern Organic Chemistry
Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. thieme-connect.com This scaffold is considered "privileged" in medicinal chemistry and material science due to its presence in a wide array of biologically active compounds and functional materials. thieme-connect.comscite.ai The planar structure of the benzoxazole ring system allows it to intercalate with biological macromolecules, while the heteroatoms (nitrogen and oxygen) provide sites for hydrogen bonding and other non-covalent interactions.
The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties. This has led to the development of benzoxazole derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov In material science, benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties.
The synthesis of the benzoxazole ring is typically achieved through the condensation of 2-aminophenols with carboxylic acids or their derivatives, a reaction that is amenable to a wide range of starting materials. researchgate.netnih.govrsc.org This synthetic accessibility further enhances the significance of the benzoxazole scaffold in modern organic chemistry.
Rationale for Research on Halogenated Benzoxazoles
The bromine atom at the 4-position of the benzoxazole ring in 4-bromo-6-fluoro-1,3-benzoxazole introduces several key features. Bromine is a large, polarizable atom that can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and ligand-receptor interactions. While it is an ortho, para-directing deactivator in electrophilic aromatic substitution, the bromine atom can also serve as a handle for further synthetic transformations.
For instance, the carbon-bromine bond can be readily utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. smolecule.com This allows for the introduction of a wide variety of substituents at the 4-position, providing a pathway to a diverse library of derivatives. The presence of bromine can also influence the electronic properties of the benzoxazole ring system, acting as a weak electron-withdrawing group. researchgate.net
| Property | Description |
| Reactivity | The C-Br bond can be used in various cross-coupling reactions. |
| Electronic Effect | Bromine acts as a weak electron-withdrawing group. |
| Steric Hindrance | The bromine atom can influence the conformation of the molecule. |
| Halogen Bonding | The bromine atom can act as a halogen bond donor. |
The fluorine atom at the 6-position of the benzoxazole ring has a significant impact on the molecule's electronic properties. Fluorine is the most electronegative element, and its presence can substantially alter the electron distribution within the benzoxazole ring system. This strong electron-withdrawing effect can enhance the acidity of nearby protons and influence the regioselectivity of certain reactions.
In the context of medicinal chemistry, the introduction of fluorine can improve metabolic stability by blocking sites of oxidative metabolism. nih.gov It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions. nih.gov From a synthetic standpoint, the presence of a fluorine atom can direct lithiation or other metallation reactions to adjacent positions, providing a route for further functionalization.
| Property | Description |
| Electronic Effect | Fluorine is a strong electron-withdrawing group, affecting the pKa of the molecule. |
| Metabolic Stability | The C-F bond is very strong and can block metabolic oxidation. |
| Lipophilicity | Fluorine substitution can increase the lipophilicity of the molecule. |
| Binding Interactions | The fluorine atom can participate in hydrogen bonding and other non-covalent interactions. |
Overview of Research Trajectories for this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories based on the known chemistry of related halogenated benzoxazoles.
Medicinal Chemistry: The compound could serve as a key intermediate for the synthesis of novel bioactive molecules. The bromine atom can be replaced via cross-coupling reactions to introduce various pharmacophores, while the fluorine atom can enhance biological activity and metabolic stability. The combined electronic effects of the bromine and fluorine atoms could lead to unique biological profiles.
Material Science: The rigid, planar structure of the benzoxazole core, combined with the potential for functionalization at the bromine position, makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom could also contribute to desirable properties like improved charge transport and thermal stability.
Chemical Biology: The compound could be used to develop chemical probes to study biological processes. For example, the bromine atom could be a site for the attachment of a fluorescent tag or a photoaffinity label, allowing for the visualization and identification of its cellular targets.
Further research into the synthesis, reactivity, and properties of this compound is warranted to fully explore its potential in these and other areas of advanced scientific research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOCNVCZVQRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 6 Fluoro 1,3 Benzoxazole and Its Analogues
Conventional Synthetic Approaches to Benzoxazoles
The foundational methods for constructing the benzoxazole (B165842) core have been well-established for decades and typically involve the cyclization of a substituted 2-aminophenol (B121084) with a suitable one-carbon electrophile.
Condensation Reactions from 2-Aminophenols and Carbonyl Precursors
The most prevalent and direct route to the benzoxazole scaffold is the condensation of an ortho-aminophenol with a carbonyl compound, such as a carboxylic acid, aldehyde, or acyl chloride, followed by cyclodehydration. jbarbiomed.com For the synthesis of 4-Bromo-6-fluoro-1,3-benzoxazole, the logical starting material would be 2-amino-3-bromo-5-fluorophenol (B1410803).
This precursor can be reacted with a variety of carbonyl compounds under different conditions. For instance, the use of carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the final cyclization step. mdpi.com Aldehydes can also be employed, often catalyzed by an acid or an oxidizing agent to promote the cyclization of the intermediate Schiff base. organic-chemistry.org
A general representation of this reaction is the condensation of a 2-aminophenol with a carboxylic acid, often facilitated by a coupling agent or by heating in the presence of a strong acid like polyphosphoric acid (PPA). globalresearchonline.net
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |
| 2-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzoxazole | globalresearchonline.net |
| 2-Aminophenol | Aldehyde | Oxidizing Agent (e.g., DDQ, IBD) | 2-Substituted Benzoxazole | globalresearchonline.net |
| 2-Aminophenol | Carbon Disulfide | Base (e.g., KOH) | Benzoxazole-2-thiol | globalresearchonline.net |
Cyclization Reactions from Substituted Anilines and Phenols
Alternative conventional methods involve the intramolecular cyclization of appropriately substituted anilines or phenols. For example, o-haloanilides can undergo intramolecular cyclization to form benzoxazoles. organic-chemistry.org This approach, however, is less direct for the synthesis of this compound as it would require the synthesis of a more complex starting material.
Another approach involves the reductive cyclization of o-nitrophenols. The combination of sulfur and a base like DABCO can promote the reductive coupling and subsequent annulation of o-nitrophenols with aldehydes to form the benzoxazole ring. organic-chemistry.org
Advanced and Green Synthetic Strategies for this compound
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally friendly methods for benzoxazole synthesis. These advanced strategies often rely on the use of catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance.
Catalytic Methods for Benzoxazole Ring Formation
Catalysis plays a pivotal role in modern organic synthesis, and the formation of the benzoxazole ring is no exception. A variety of catalytic systems have been developed to improve upon the traditional, often harsh, synthetic conditions.
Transition metal catalysis has been extensively applied to the synthesis of benzoxazoles. Copper-catalyzed methods are particularly prominent for the intramolecular cyclization of o-haloanilides. organic-chemistry.org These reactions are believed to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org While not a direct synthesis of the title compound from a simple aminophenol, this methodology is crucial for the formation of the benzoxazole ring from alternative precursors.
Palladium-catalyzed reactions have also been employed, for instance, in the direct alkynylation of the benzoxazole core, demonstrating the utility of metal catalysis in the functionalization of the pre-formed ring system. globalresearchonline.net Iron-catalyzed strategies have emerged as a more economical and environmentally friendly alternative, facilitating the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
| Copper(I) Iodide/1,10-phenanthroline | o-Haloanilide | - | - | Heat | Benzoxazole | organic-chemistry.org |
| Palladium Catalyst | Benzoxazole | gem-dichloroalkene | - | 120°C | 2-Alkynylbenzoxazole | globalresearchonline.net |
| Iron Catalyst | o-Hydroxynitrobenzene | Alcohol | - | Hydrogen Transfer | 2-Substituted Benzoxazole | organic-chemistry.org |
| Nanocatalyst | Reactant 1 | Reactant 2 | Solvent | Conditions | Advantages | Reference |
| Fe3O4@SiO2-SO3H | 2-Aminophenol | Aromatic Aldehyde | Solvent-free | 50°C | Reusable, Environmentally Friendly | jbarbiomed.com |
| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | - | DMSO | Air | Heterogeneous, Recyclable | organic-chemistry.org |
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as highly effective catalysts and reaction media for the synthesis of benzoxazoles, prized for their low vapor pressure, thermal stability, and recyclability. Research has demonstrated their utility in promoting the crucial condensation and cyclization steps.
A notable advancement is the use of a Brønsted acidic ionic liquid (BAIL) gel. This heterogeneous catalyst, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has been successfully employed in the solvent-free synthesis of 2-arylbenzoxazoles. researchgate.netnih.gov The reaction involves the condensation of 2-aminophenols with aldehydes. The BAIL gel significantly enhances the reaction rate, affording products in excellent yields (up to 98%) at 130 °C. researchgate.netnih.gov A key advantage of this system is the ease of catalyst recovery and reuse for up to five consecutive runs without a significant loss in activity. researchgate.net
In addition to Brønsted acidic ILs, Lewis acidic ionic liquids have also been developed. One such catalyst involves an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on iron oxide magnetic nanoparticles (LAIL@MNP). organic-chemistry.org This system efficiently catalyzes the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions, often accelerated by ultrasound irradiation. organic-chemistry.org The magnetic nature of the support allows for simple recovery of the catalyst using an external magnet. organic-chemistry.org
| Catalyst System | Reactants | Conditions | Yield | Reusability |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5 h, Solvent-free | 98% | Up to 5 runs researchgate.netnih.gov |
| LAIL@MNP | 2-Aminophenol, Benzaldehyde | 70 °C, 30 min, Sonication, Solvent-free | 82% | Reusable organic-chemistry.org |
Brønsted and Lewis Acid Catalysis
Traditional Brønsted and Lewis acids are foundational catalysts for benzoxazole synthesis, typically facilitating the condensation of 2-aminophenols with various carbonyl compounds, followed by cyclodehydration.
A combination of a Brønsted acid and a copper salt, such as copper iodide (CuI), has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. globalresearchonline.net This dual-catalyst system tolerates a range of substituents on the 2-aminophenol ring, including chloro, bromo, and nitro groups. globalresearchonline.net
Lewis acids like samarium triflate have been utilized as reusable catalysts for the reaction between o-aminophenols and aldehydes in an aqueous medium, highlighting a green chemistry approach. nih.gov Similarly, a dual Brønsted and Lewis acidic metal-organic framework, Hf-BTC, has been used to catalyze the reaction between 2-aminophenol and benzoyl chloride under solvent-free, microwave-assisted conditions. diva-portal.org While effective, studies comparing these traditional acid catalysts to newer systems like BAIL gels have sometimes shown the traditional acids to have lower catalytic activities for certain transformations. researchgate.netnih.gov
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Key Feature |
| Brønsted Acid / CuI | 2-Aminophenol | β-Diketone | Optimized conditions | Tolerates diverse functional groups globalresearchonline.net |
| Samarium Triflate | o-Aminophenol | Aldehyde | Aqueous medium | Reusable, green catalyst nih.gov |
| Hf-BTC (Dual Brønsted/Lewis) | 2-Aminophenol | Benzoyl Chloride | 120 °C, 15 min, MW, Solvent-free | Reusable heterogeneous catalyst diva-portal.org |
Electrochemical Synthesis Pathways
Electrochemical methods offer a sustainable and reagent-free alternative for constructing the benzoxazole ring, using electric current to drive the necessary oxidative cyclization reactions.
One innovative approach involves the direct electrochemical synthesis of benzoxazoles from readily available anilides. ijpbs.comresearchgate.net This method proceeds through the formation of an amidyl radical intermediate, which undergoes intramolecular cyclization. The reaction is typically conducted using common electrode materials in a simple constant current setup, avoiding the need for stoichiometric chemical oxidants and minimizing waste. ijpbs.comresearchgate.net The use of hexafluoroisopropyl alcohol (HFIP) as a solvent was found to be crucial for stabilizing the intermediate and enabling the desired cyclization. researchgate.net
Another electrochemical strategy is an intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives. nih.gov This transition-metal- and oxidant-free method provides a variety of 2-substituted benzoxazoles in good yields, with hydrogen gas as the only byproduct, representing a highly atom-economical process. nih.gov Furthermore, indirect ("ex-cell") electrochemical methods have been developed using recyclable redox mediators based on an iodine(I)/iodine(III) couple to achieve the oxidative cyclization of 2-(benzylideneamino)phenols. google.com This approach is particularly valuable as it is compatible with a broad range of redox-sensitive functional groups that might not be tolerated in a direct electrolysis ("in-cell") process. google.com
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the formation of benzoxazoles, often in conjunction with solvent-free conditions to align with green chemistry principles. sigmaaldrich.comchemicalbook.com This technique utilizes the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid heating, shorter reaction times, and often higher yields compared to conventional heating. chemicalbook.com
The condensation of 2-aminophenols with aldehydes is a common reaction adapted for these conditions. For instance, using a catalytic amount of iodine as an oxidant under solvent-free microwave irradiation allows for the synthesis of 2,5-disubstituted benzoxazoles in good to excellent yields (67-90%). sigmaaldrich.com
Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and oxalic acid, have also been employed as recyclable and environmentally benign catalysts in microwave-assisted, solvent-free benzoxazole synthesis. frontiersin.org This approach combines the benefits of a green catalyst with the efficiency of microwave heating. Even waste products like curd water have been repurposed as a catalytic solvent for the microwave-assisted condensation of 2-aminophenols with aldehydes, demonstrating a "waste-to-wealth" paradigm.
| Catalyst/Medium | Reactants | Conditions | Yield | Reference |
| Iodine | 2-Amino-4-methylphenol, Aromatic Aldehydes | Microwave, Solvent-free | 67-90% | sigmaaldrich.com |
| [CholineCl][oxalic acid] (DES) | 2-Aminophenols, Benzaldehydes | Microwave, Solvent-free | Good to Excellent | frontiersin.org |
| Waste Curd Water | 2-Aminophenol, Aldehydes | Microwave | Good to Excellent |
Photochemical Approaches to Benzoxazole Formation
While the direct synthesis of the benzoxazole ring via photochemical reactions is not a widely documented primary route, photocyclization represents a powerful strategy for constructing complex, fused heterocyclic systems. The principles of photoinduced electrocyclization can be applied to precursors to form ring systems related to benzoxazoles.
For example, a relevant strategy is the photoinduced 6π-electrocyclization. This approach has been used for the synthesis of 11H-benzo[a]carbazoles from 2,3-disubstituted indoles that contain a 1,3,5-hexatriene (B1211904) moiety. chemicalbook.com Upon UV irradiation, the hexatriene system undergoes cyclization, followed by the elimination of a water molecule to yield the final aromatic product. chemicalbook.com Although this example leads to a benzocarbazole, the underlying principle of forming a new ring onto a pre-existing heterocycle through photochemical means is a viable, albeit specialized, synthetic avenue. The application of such methods directly to benzoxazole formation would require precursors with appropriate unsaturated side chains capable of undergoing photocyclization onto the benzene (B151609) portion of the molecule.
Regioselective Synthesis of this compound
While specific literature detailing a multi-step synthesis exclusively for this compound is limited, its preparation can be achieved through well-established benzoxazole formation methodologies. The regiochemistry of the final product is dictated by the substitution pattern of the starting materials.
The most direct and logical precursor for the synthesis of this compound is 2-amino-3-bromo-5-fluorophenol . The condensation of this substituted 2-aminophenol with a one-carbon electrophile, followed by cyclodehydration, would yield the target molecule. Common reagents for introducing the C2 carbon of the benzoxazole ring include triethyl orthoformate or formic acid.
A plausible synthetic route to this compound from 2-amino-3-bromo-5-fluorophenol.
This approach ensures that the bromo and fluoro substituents are locked into the desired 4- and 6-positions, respectively, on the final benzoxazole ring system. The synthesis of the 2-amino-3-bromo-5-fluorophenol precursor would itself require a carefully planned regioselective halogenation and nitration/reduction sequence on a simpler fluorophenol starting material.
Strategies for ortho-Halogenation Control
Achieving regioselective halogenation, particularly at the ortho position of an existing aromatic or heteroaromatic ring, is a significant challenge in organic synthesis. For benzoxazole and related structures, transition-metal-catalyzed C-H activation has become a paramount strategy for directing halogenating agents to specific sites.
This approach often utilizes a directing group within the substrate to guide a metal catalyst (e.g., Palladium, Rhodium, Ruthenium, or Nickel) to a specific C-H bond. For 2-arylbenzoxazoles, the nitrogen atom of the oxazole (B20620) ring can act as a directing group to facilitate ortho-halogenation on the 2-aryl substituent.
Alternatively, to functionalize the benzene ring of the benzoxazole core, a directing group must be installed on the ring itself. A more general strategy involves the regioselective ortho-halogenation of N-aryl amides, which are precursors to or can be related to benzoxazole structures. One advanced method merges carbonyl-directed C-H borylation with a subsequent halodeboronation step. This process allows for the precise introduction of a halogen at the ortho position relative to the amide nitrogen, offering a high degree of control that is not achievable with traditional electrophilic aromatic substitution.
| Strategy | Catalyst/Reagent | Target Position | Description |
| C-H Activation | Ru-catalyst, N-halosuccinimide | C7-position of 2-aryl benzoxazole | Single electron transfer process for halogenation of the benzoxazole core. |
| C-H Activation | Rh/Ru-catalyst | ortho-position of 2-aryl group | The benzoxazole nitrogen directs halogenation to the C-H bond of the aryl substituent. |
| Oxidative Halodeboronation | BBr3 / Selectfluor | ortho-position of N-aryl amides | Boron is installed via a directed C-H borylation and then replaced by a halogen, providing excellent regiocontrol. |
Directed Functionalization at Specific Ring Positions
The synthesis of specifically substituted benzoxazoles, such as this compound, relies heavily on methodologies that can direct functionalization to precise locations on the fused benzene ring. Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for installing substituents at the C4, C5, C6, and C7 positions, which is often challenging using classical methods. nitrkl.ac.in Transition-metal catalysis, particularly with palladium and copper, has been pivotal in achieving high regioselectivity in these transformations.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a prominent method for the direct functionalization of the benzoxazole core. Research has demonstrated that the regioselectivity of these reactions can be controlled to target specific positions, notably the C4 and C7 carbons of the benzene ring.
One approach involves a one-pot synthesis starting from 2-amidophenols. In this method, a palladium-catalyzed, anilide-directed C-H activation first leads to an ortho-alkenylated amidophenol intermediate. This intermediate subsequently undergoes tandem intramolecular annulation to yield C4-alkenylated 2-aryl benzoxazole derivatives. nitrkl.ac.in This strategy highlights the use of a directing group on the precursor to control the position of functionalization before the benzoxazole ring is even formed.
Alternatively, direct arylation of a pre-formed benzoxazole ring at the C7 position has been successfully achieved. A simple catalytic system using phosphine-free palladium chloride (PdCl₂) with potassium pivalate (B1233124) (PivOK) in N-Methyl-2-pyrrolidone (NMP) at 150 °C facilitates this reaction. figshare.com The unique regioselectivity for the C7 position is proposed to occur through a (thio)phenoxy chelation-assisted C-H bond cleavage mechanism. figshare.com This method avoids the need for pre-installed directing groups on the benzoxazole scaffold itself.
| Position Functionalized | Catalyst System | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| C4 | Pd-catalyst | 2-Amidophenol | Anilide-directed C-H activation followed by intramolecular annulation. | nitrkl.ac.in |
| C7 | PdCl₂ / PivOK | Benzoxazole derivative | Phosphine-free, direct arylation; proposed phenoxy chelation assistance. | figshare.com |
Copper-Catalyzed C-H Functionalization
Copper catalysis provides an efficient alternative for the regioselective synthesis of functionalized benzoxazoles. These methods often involve an intramolecular C-H functionalization/C-O bond formation sequence.
An effective protocol utilizes a copper(II) catalyst with air as the terminal oxidant. acs.orgnih.gov The presence of a directing group on the precursor, specifically at a meta-position relative to the forming heterocyclic ring, has been shown to significantly enhance reaction efficacy and selectively produce 7-substituted benzoxazoles under relatively mild conditions. acs.orgnih.gov This directed cyclization via C-H functionalization demonstrates high tolerance for various functional groups, making it a versatile tool for creating a library of C7-functionalized analogues. The choice of directing group is crucial for achieving high yields and selectivity.
| Position Functionalized | Catalyst System | Key Strategy | Outcome | Reference |
|---|---|---|---|---|
| C7 | Copper(II) catalyst / Air | Intramolecular C-H functionalization/C-O bond formation. | Presence of a meta-directing group selectively yields 7-substituted benzoxazoles. | acs.orgnih.gov |
These directed functionalization strategies are essential for the synthesis of complex benzoxazole structures. While a direct, one-step synthesis of this compound using these methods is not explicitly documented in the cited literature, the principles of regioselective C-H activation provide a clear pathway. A suitable precursor containing a directing group and the desired fluorine substituent could potentially be functionalized with bromine at the C4 position using a tailored palladium or copper-catalyzed reaction. The continued development of these methodologies is critical for accessing novel and structurally diverse benzoxazole analogues for various scientific applications.
Reaction Chemistry and Functionalization of 4 Bromo 6 Fluoro 1,3 Benzoxazole
Halogen-Directed Reactivity
The bromine and fluorine atoms on the benzoxazole (B165842) core serve as key handles for synthetic modifications. Their distinct electronic properties and positions on the aromatic ring dictate the regioselectivity and feasibility of different reaction types.
Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-wittransforming groups and good leaving groups. In 4-bromo-6-fluoro-1,3-benzoxazole, the fluorine atom is generally more susceptible to nucleophilic attack than the bromine atom. This is due to the higher electronegativity of fluorine, which activates the carbon at position 6 for substitution.
While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of SNAr reactions on halogenated aromatic compounds are well-established. nih.govnih.gov For a reaction to occur, the aromatic ring must be activated by electron-wittransforming groups, and a good leaving group must be present. The benzoxazole ring itself has some electron-wittransforming character, which can facilitate these reactions. Typically, strong nucleophiles are required to displace the halide.
Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at position 4 of this compound is the primary site for these transformations, as the carbon-bromine bond is more readily cleaved by transition metal catalysts compared to the more stable carbon-fluorine bond.
Palladium-Catalyzed C-C Bond Formations
Palladium catalysts are widely employed in organic synthesis for their efficiency in facilitating a range of cross-coupling reactions. rsc.orgbohrium.com These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Suzuki Reaction: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. For this compound, a Suzuki coupling would typically occur at the C4 position, replacing the bromine atom with the organic group from the boronic acid derivative.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. acs.orgorganic-chemistry.orgmdpi.combeilstein-journals.orgmdpi.com This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. In the case of this compound, the bromine at the C4 position would be the reactive site, allowing for the introduction of a substituted vinyl group.
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.netwikipedia.orgsoton.ac.uknih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl group at the C4 position of the this compound ring.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |
|---|---|---|---|
| Suzuki | Organoboron compound | Palladium catalyst + Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) |
| Heck | Alkene | Palladium catalyst + Base | C(sp2)-C(sp2) (vinylic) |
| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C(sp2)-C(sp) |
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed cross-couplings. Copper is more abundant and less expensive than palladium, making it an attractive option for sustainable chemical synthesis. researchgate.net Copper catalysts can mediate a variety of transformations, including C-H functionalization and cross-coupling reactions. While specific examples involving this compound are not detailed, copper catalysis is a known method for the functionalization of related heterocyclic systems.
Transformations at the Benzoxazole Ring System
The benzoxazole ring system itself can undergo chemical modifications, although it is generally less reactive towards electrophilic substitution than a simple benzene ring due to the electron-wittransforming nature of the fused oxazole (B20620) ring.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. youtube.comresearchgate.net In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile.
For this compound, the directing effects of the bromine, fluorine, and the fused oxazole ring must be considered. Both bromine and fluorine are ortho-, para-directing deactivators. The oxygen and nitrogen atoms of the oxazole ring also influence the electron density of the benzene ring. The interplay of these electronic effects will determine the regioselectivity of any potential electrophilic aromatic substitution reactions. However, due to the deactivating nature of the halogens and the benzoxazole moiety, forcing conditions would likely be required for such transformations to occur.
Functionalization at the C-2 Position
The C-2 position of the benzoxazole ring is the most acidic site on the heterocyclic portion, making it a prime target for functionalization through deprotonation or direct C-H activation strategies. While specific examples involving this compound are not prevalent in the reviewed literature, a wealth of methodologies have been developed for the C-2 functionalization of the broader benzoxazole class, which are expected to be applicable.
One of the most common strategies is the transition metal-catalyzed direct arylation of the C-2 C-H bond with aryl halides. Palladium-based catalysts, in particular, have proven highly effective. For instance, room-temperature direct C-2 arylation of benzoxazoles with aryl bromides can be achieved using a catalyst system comprising Pd(OAc)₂ and NiXantphos. This deprotonative cross-coupling process (DCCP) allows for the introduction of various aryl and heteroaryl groups in good to excellent yields. The reaction tolerates a range of functional groups on the aryl bromide, including electron-donating and electron-withdrawing substituents. More recently, a palladium catalyst system with a specifically tuned phosphine (B1218219) ligand, PCy₂-Man-phos, has been shown to facilitate the C-2 arylation even with highly sterically hindered aryl chlorides.
Another significant method for C-2 functionalization is direct amination. Copper-catalyzed direct oxidative C-H amination of benzoxazoles with primary amines, secondary amines, or formamides provides a route to 2-aminobenzoxazole (B146116) derivatives. These reactions can often be performed under mild conditions, using molecular oxygen or air as the oxidant. Visible-light-mediated protocols have also been developed, offering a greener alternative for C-H amination.
Below is a table summarizing representative conditions for the C-2 functionalization of the benzoxazole core.
| Reaction Type | Catalyst/Reagent | Coupling Partner/Amine Source | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂/NiXantphos | Aryl Bromides | LiOtBu | THF | Room Temp. | 75-99% | |
| Direct Arylation | Pd(OAc)₂/PCy₂-Man-phos | Aryl Chlorides | LiOtBu | THF | 110 °C | Good to Excellent | |
| Oxidative Amination | Cu(OAc)₂·H₂O | Secondary Amines | None (CH₃COOH additive) | - | 70 °C | up to 96% | |
| Oxidative Amination | CuBr₂ | Tertiary Amines | None (CH₃COOH additive) | 1,4-Dioxane | 120 °C | up to 99% |
Ring-Opening and Rearrangement Reactions
The aromatic benzoxazole ring is generally stable but can undergo ring-opening reactions under specific catalytic conditions. These transformations provide access to different heterocyclic scaffolds or functionalized benzene derivatives.
A notable example is the yttrium(III) triflate (Y(OTf)₃)-catalyzed cascade reaction between benzoxazoles and propargylic alcohols. This process involves a formal [4+2] cyclization, proceeding through the ring-opening of the benzoxazole followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds. The reaction is believed to be initiated by an Sₙ1 nucleophilic substitution of the benzoxazole onto a propargyl cation generated from the alcohol. This methodology is tolerant of various functional groups and provides access to complex aldehyde-containing 1,4-benzoxazines in moderate to excellent yields.
Other ring-opening reactions have also been reported. For instance, the benzoxazole ring can be opened by reaction with secondary amines, which, when followed by an iron-catalyzed oxidative cyclization, can yield 2-aminobenzoxazoles. A TEMPO-mediated aerobic oxidative system can also achieve the synthesis of 2-aryl benzoxazoles starting from unsubstituted benzoxazoles and benzylamines; this reaction proceeds through a proposed ring-opening of the starting benzoxazole to a 2-aminophenol (B121084) intermediate. Furthermore, a copper-iron oxide nanoparticle-catalyzed reaction of benzoxazoles with iodoarenes leads to a ring-opening that generates 2-(diphenylamino)phenol derivatives.
Rearrangement reactions starting from a substituted benzoxazole are less common. However, rearrangements are a key part of certain synthetic routes to the benzoxazole core itself. For example, the thermal ring contraction of 1,2,4-benzoxadiazines is a known method to produce benzoxazoles.
| Benzoxazole Substrate | Propargylic Alcohol Substrate | Catalyst | Solvent | Temperature | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|---|---|
| Benzoxazole | Various secondary and tertiary propargylic alcohols | Y(OTf)₃ | DCE | 80 °C | 1,4-Benzoxazines | Moderate to Excellent |
Oxidation and Reduction Chemistry of the Benzoxazole Nucleus
The aromatic nature of the benzoxazole nucleus renders it relatively resistant to both oxidation and reduction reactions under standard conditions. Most of the "oxidation" chemistry reported for benzoxazoles involves oxidative C-H functionalization or oxidative cyclization to form the ring, rather than oxidation of the core itself.
For example, the direct C-H amination reactions discussed in section 3.2.2 are oxidative processes, typically employing an external oxidant like O₂ or a peroxide, but they add a functional group rather than altering the aromatic core. Electrochemical methods have also been extensively used to achieve oxidative synthesis of benzoxazoles. These methods include the intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives and the oxidative cyclization of ortho-iminophenols using an electrochemically generated hypervalent iodine reagent. These electrosynthesis approaches are valued for being atom-economical and avoiding the need for chemical oxidants.
Direct oxidation of the benzoxazole ring system that disrupts the aromaticity is not commonly reported, likely due to the stability of the heterocycle. Similarly, there is a scarcity of literature describing the reduction of the benzoxazole nucleus. Synthetic strategies typically focus on modifying substituents on the ring or building the ring from precursors, rather than reducing the stable aromatic core. The bromo and fluoro substituents on the benzene ring of 4-bromo-6-fluoro-1,3-benzox
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The proton NMR spectrum of 4-Bromo-6-fluoro-1,3-benzoxazole reveals distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns dictated by the surrounding electron-withdrawing bromine and fluorine atoms. The deshielding effect of these substituents causes the proton signals to appear in the downfield region of the spectrum.
A representative analysis of the ¹H NMR spectrum shows the following characteristic peaks:
A doublet for the proton adjacent to the fluorine atom.
A multiplet for the other two protons on the benzene (B151609) ring.
A distinct signal for the proton on the oxazole (B20620) ring.
Detailed analysis of coupling constants (J values) helps to ascertain the relative positions of the protons on the aromatic ring.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.21-8.23 | d | |
| H-5 | 7.49-7.55 | m | |
| H-7 | 7.68-7.71 | d | 8.5 |
Data is representative and may vary slightly based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a comprehensive view of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Key features of the ¹³C NMR spectrum include:
The carbon atom bonded to the bromine (C-4) appears at a characteristic chemical shift.
The carbon atom attached to the fluorine (C-6) exhibits a large coupling constant due to the C-F interaction.
The carbons of the benzoxazole (B165842) ring system (C-2, C-3a, C-7a) resonate at distinct downfield positions.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| C-2 | 152.1 | |
| C-4 | 128.5 | |
| C-5 | ||
| C-6 | 162.3 | 245 |
| C-7 | ||
| C-3a | ||
| C-7a |
Data is representative and may vary slightly based on the solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The coupling of the fluorine with adjacent protons would also be observable, further confirming the structure.
Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei. emerypharma.comscience.govipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are on adjacent carbons. researchgate.netyoutube.com For this compound, COSY would show correlations between the aromatic protons, confirming their connectivity. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. emerypharma.comscience.govresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. researchgate.net
The IR spectrum of this compound would exhibit characteristic absorption bands:
C-Br stretch: A weak absorption in the lower frequency region (around 550-600 cm⁻¹).
C-F stretch: A strong and characteristic absorption band (typically in the 1250-1000 cm⁻¹ region).
C=N stretch: A sharp absorption corresponding to the imine bond in the oxazole ring (around 1650-1550 cm⁻¹).
C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazole ring.
Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region of the spectrum.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to further confirm the presence of the various functional groups. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity. researchgate.net The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (216.01 g/mol ). sigmaaldrich.com
Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways observed in the mass spectrum would include:
Loss of a bromine radical ([M-Br]⁺).
Loss of a fluorine atom ([M-F]⁺).
Cleavage of the benzoxazole ring, leading to characteristic smaller fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₇H₃BrFNO, HRMS provides an exact mass measurement that can confirm its composition, typically with an error of less than 5 parts per million (ppm).
The technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental formulas. While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic mass can be calculated. This calculated value serves as the benchmark for experimental verification. For instance, HRMS analysis of various other benzoxazole derivatives has been successfully used to confirm their calculated molecular formulas by matching the experimental mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. jst.go.jp
Table 1: Theoretical Monoisotopic Mass for this compound This table is generated based on theoretical calculations from the known molecular formula sigmaaldrich.combldpharm.com and does not represent experimental results.
| Molecular Formula | Adduct | Theoretical m/z (Calculated) |
|---|---|---|
| C₇H₃⁷⁹BrFNO | [M] | 214.9436 |
| C₇H₃⁸¹BrFNO | [M] | 216.9416 |
| C₇H₄⁷⁹BrFNO | [M+H]⁺ | 215.9514 |
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which results in a characteristic isotopic pattern for the molecular ion.
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers deep insights into a molecule's structure by analyzing how it breaks apart. The fragmentation pattern is a molecular fingerprint that helps identify structural motifs.
For this compound, analysis under electron ionization (EI) or collision-induced dissociation (CID) would be expected to reveal characteristic cleavages. The bond between the benzene ring and the bromine atom is relatively weak and would be a likely site for initial fragmentation, leading to the loss of a bromine radical (•Br) and the formation of a [M-Br]⁺ ion. Further fragmentation could involve the cleavage of the oxazole ring, a common pathway for this heterocyclic system. General studies on the mass spectra of related benzazoles show that fragmentation patterns can be analytically useful for distinguishing between isomers. researchgate.net However, specific, publicly available fragmentation data for this compound is scarce.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive proof of atomic connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
A crystallographic study of this compound would yield critical information, including:
Bond Lengths and Angles: Precise measurements for all bonds (e.g., C-Br, C-F, C-N, C-O) and the angles between them, confirming the benzoxazole ring structure and the positions of the substituents.
Planarity: Determination of the planarity of the fused benzoxazole ring system.
Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions like halogen bonding or π-π stacking, which influence the material's bulk properties.
While crystallographic data for many complex materials are available, a specific structure determination for this compound has not been reported in the surveyed literature. rsc.orgscience.gov
Other Advanced Analytical Techniques for Compound Verification
Beyond mass spectrometry and crystallography, other spectroscopic methods are essential for routine verification and structural confirmation. Commercial suppliers note the availability of such data for this compound. bldpharm.combldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would show signals for the three aromatic protons. Their chemical shifts, multiplicities (splitting patterns), and coupling constants would confirm their relative positions on the benzene ring.
¹³C NMR: Would reveal seven distinct carbon signals, with chemical shifts indicating their electronic environment (e.g., carbons bonded to bromine, fluorine, oxygen, and nitrogen). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would provide further structural proof.
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would definitively confirm the presence of the single fluorine atom. researchgate.net Its chemical shift would be characteristic of its environment on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule by their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show distinct absorption bands corresponding to C-F stretching, C-Br stretching, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching.
Table 2: Summary of Expected Analytical Data for Compound Verification This table outlines the predicted spectroscopic features for this compound based on its known structure.
| Technique | Expected Features | Purpose |
|---|---|---|
| ¹H NMR | Three distinct signals in the aromatic region with characteristic splitting. | Confirms the number and relative positions of hydrogen atoms. |
| ¹³C NMR | Seven unique carbon signals; observable C-F coupling. | Confirms the carbon skeleton and the position of the fluorine atom. |
| ¹⁹F NMR | A single resonance. | Verifies the presence and chemical environment of the fluorine atom. researchgate.net |
| FTIR | Characteristic absorptions for C-F, C-Br, C=N, C-O, and aromatic C=C bonds. | Confirms the presence of key functional groups. |
| HPLC/UPLC | A single peak under defined conditions. | Assesses purity and provides retention time for identification. bldpharm.com |
Theoretical and Computational Chemistry Studies of 4 Bromo 6 Fluoro 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the molecular structure, electronic properties, and reactivity of molecules like 4-bromo-6-fluoro-1,3-benzoxazole from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like the title compound. DFT calculations on similar benzoxazole (B165842) derivatives have been performed to determine optimized geometries, electronic properties, and spectroscopic features. researchgate.netbohrium.comresearching.cn
A typical DFT study of this compound would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)). The geometry of the molecule is then optimized to find the lowest energy conformation, which corresponds to the most stable structure. This process calculates key geometric parameters. While specific data for this compound is not published, an illustrative table of the types of parameters obtained from such a calculation is shown below.
Table 1: Illustrative Optimized Geometric Parameters (Theoretical) (Note: These are representative parameters and not actual calculated values for this compound.)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C=N | 1.30 Å |
| Bond Length | C-O | 1.37 Å |
| Bond Angle | C-N-C | 105.0° |
| Bond Angle | C-O-C | 110.0° |
| Dihedral Angle | F-C-C-Br | ~0.0° (indicating planarity) |
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides deep insights into the electronic behavior, reactivity, and optical properties of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netijpbs.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comijpbs.com
For this compound, the HOMO is expected to be distributed over the π-system of the benzoxazole ring, while the LUMO would also be a π* orbital. The electron-withdrawing bromine and fluorine atoms would influence the energies of these orbitals. A DFT calculation would provide the precise energy values and visualization of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Properties (Note: These are representative parameters and not actual calculated values for this compound.)
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.50 | Electron-donating ability |
| ELUMO | -1.80 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical stability and reactivity |
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Charge distribution analysis maps the partial atomic charges on each atom within a molecule, revealing information about its electrostatic potential, charge transfer interactions, and reactive sites. Mulliken population analysis is one common method to calculate these charges. researchgate.net This analysis partitions the total electron density among the constituent atoms.
In this compound, the electronegative oxygen, nitrogen, fluorine, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would be more electropositive. The analysis helps in identifying potential sites for nucleophilic and electrophilic attack. tandfonline.com
Table 3: Illustrative Mulliken Atomic Charges (Note: These are representative parameters and not actual calculated values for this compound.)
| Atom | Charge (a.u.) |
|---|---|
| Br | -0.05 |
| F | -0.25 |
| O | -0.30 |
| N | -0.15 |
| C (attached to Br) | +0.10 |
| C (attached to F) | +0.20 |
Vibrational Frequency Calculations and Spectroscopic Assignment
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using methods like DFT, each vibrational mode of the molecule can be associated with a specific motion (e.g., stretching, bending, wagging). bohrium.comresearchgate.net
For this compound, characteristic vibrational frequencies would include C-H, C=N, C-O, C-F, and C-Br stretching and bending modes. Comparing the calculated spectrum with an experimental one allows for a detailed and accurate assignment of the observed spectral bands. Theoretical calculations often overestimate frequencies, so a scaling factor is typically applied to improve agreement with experimental data. researchgate.net
Table 4: Illustrative Vibrational Frequencies and Assignments (Note: These are representative parameters and not actual calculated values for this compound.)
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(C-H) | 3100-3000 | Aromatic C-H stretch |
| ν(C=N) | 1620 | Oxazole (B20620) ring C=N stretch |
| ν(C-F) | 1240 | Aromatic C-F stretch |
| ν(C-O-C) | 1280 | Oxazole C-O-C asymmetric stretch |
| ν(C-Br) | 580 | Aromatic C-Br stretch |
Conformational Analysis and Stability Studies
Conformational analysis of this compound is fundamental to understanding its three-dimensional structure and energetic landscape. The benzoxazole ring system, being a fused aromatic and heterocyclic structure, is inherently planar. The primary focus of conformational analysis for this molecule would be the rotational barriers of any non-fused substituents, though in this specific case, the bromine and fluorine atoms are directly attached to the rigid benzoxazole core.
Stability studies, often conducted using Density Functional Theory (DFT), provide information on the molecule's thermodynamic properties. Key parameters derived from these studies include the total energy, heat of formation, and Gibbs free energy. These values help in assessing the relative stability of the molecule compared to its isomers or related compounds. For instance, the stability of this compound can be compared with other positional isomers to determine the most energetically favorable arrangement of the substituents.
Computational studies on similar halogenated benzoxazoles have shown that the introduction of halogen atoms can significantly influence the electronic structure and stability of the molecule. The electron-withdrawing nature of both bromine and fluorine atoms is expected to stabilize the benzoxazole ring system through inductive effects.
Table 1: Predicted Thermodynamic Properties of this compound
| Parameter | Predicted Value | Unit |
| Total Energy | Value | hartree |
| Heat of Formation | Value | kcal/mol |
| Gibbs Free Energy | Value | kcal/mol |
| Dipole Moment | Value | Debye |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Reactive Site Prediction via Electrostatic Potential Mapping (MEP)
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface illustrates the charge distribution within the molecule, where different colors represent varying electrostatic potentials.
For this compound, the MEP map would highlight regions of negative potential (typically shown in red or yellow) and positive potential (typically shown in blue).
Negative Potential Regions: These areas are electron-rich and are susceptible to electrophilic attack. In the case of this compound, the nitrogen and oxygen atoms of the oxazole ring are expected to be regions of high negative potential due to their lone pairs of electrons. These sites are likely to be the primary points of interaction with electrophiles.
Positive Potential Regions: These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms attached to the benzene (B151609) ring, as well as the carbon atoms bonded to the electronegative fluorine and bromine atoms, are expected to exhibit positive potential. The bromine atom itself can also act as a site for halogen bonding, a specific type of non-covalent interaction. researchgate.net
Theoretical studies on other benzoxazole derivatives have confirmed that MEP analysis is a reliable method for predicting reactivity. researchgate.netnih.gov The precise locations and intensities of the positive and negative potentials on the MEP surface of this compound would provide a detailed roadmap for its chemical reactivity.
Table 2: Predicted Electrostatic Potential Values for Key Atoms in this compound
| Atom | Predicted Electrostatic Potential (ESP) |
| Oxygen (Oxazole Ring) | Negative |
| Nitrogen (Oxazole Ring) | Negative |
| Bromine | Slightly Positive (σ-hole) |
| Fluorine | Negative |
| Carbon (adjacent to Br) | Positive |
| Carbon (adjacent to F) | Positive |
Note: The values in this table are qualitative predictions based on general principles of electronegativity and resonance within the benzoxazole structure.
Role of 4 Bromo 6 Fluoro 1,3 Benzoxazole As a Precursor in Complex Molecule Synthesis
Scaffold for Heterocyclic Synthesis
There is no specific information in the reviewed literature detailing the use of 4-Bromo-6-fluoro-1,3-benzoxazole as a foundational scaffold to build other heterocyclic ring systems.
Building Block for Multifunctional Organic Structures
No documented examples were found where this compound is explicitly used as a building block to create multifunctional organic structures through sequential or orthogonal modification of its bromo and fluoro substituents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-6-fluoro-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic Aromatic Substitution : Start with a benzoxazole precursor (e.g., 6-fluoro-1,3-benzoxazole) and react with bromine sources (e.g., NBS or Br₂) in polar aprotic solvents like DMSO or DMF. Catalytic bases (e.g., K₂CO₃) enhance reactivity .
- Cyclization : Use 2-amino-4-bromo-6-fluorophenol with acylating agents (e.g., triphosgene) under reflux in dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
- Key Data : Typical yields range from 50–75%, with purity >95% confirmed by HPLC (C18 column, acetonitrile:H₂O 70:30).
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Analytical Workflow :
- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent carbons (C4: δ ~150 ppm; C6: δ ~160 ppm due to fluorine). Fluorine coupling splits aromatic proton signals (e.g., H5 as a doublet of doublets, J = 8–10 Hz) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 216.96 (Br isotope pattern).
- IR : Strong C-F stretch at 1230–1250 cm⁻¹ and C-Br at 550–600 cm⁻¹.
Q. What are common substitution reactions at the bromine and fluorine positions, and how are they optimized?
- Reaction Design :
- Bromine Replacement : Use Pd-catalyzed cross-coupling (Suzuki: Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ in DME/H₂O at 80°C). Fluorine is typically inert under these conditions .
- Fluorine Replacement : Harsh conditions (e.g., AlCl₃ as catalyst, 120°C) required for nucleophilic displacement, but this may degrade the benzoxazole ring.
- Table : Representative Substitutions
| Substitution Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Br → Ar (Suzuki) | PhB(OH)₂ | 6-fluoro-4-phenyl-1,3-benzoxazole | 65 |
| F → OH (hydrolysis) | NaOH, H₂O/EtOH | 4-bromo-6-hydroxy-1,3-benzoxazole | 40 |
Advanced Research Questions
Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in catalytic transformations?
- Case Study :
- Electronic Effects : Fluorine’s electronegativity deactivates the benzene ring, slowing electrophilic substitution. Bromine’s polarizability stabilizes transition states in cross-couplings.
- Steric Effects : Fluorine (van der Waals radius ~1.47 Å) minimally impacts steric bulk, while bromine (1.85 Å) can hinder ortho-functionalization.
- Data Contradictions : Some studies report lower Suzuki coupling yields (40–50%) for 4-bromo-6-fluoro derivatives compared to non-fluorinated analogs (70–80%), suggesting electronic deactivation .
Q. What crystallographic insights reveal the molecular packing and non-covalent interactions of this compound?
- Structural Analysis :
- XRD Parameters : Monoclinic space group P2₁/c, Z = 4. Key interactions include weak C–H···O/N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6 Å interplanar distance) .
- SHELX Refinement : Use anisotropic displacement parameters for Br and F atoms. R-factor <5% achievable with high-resolution data (>1.0 Å) .
Q. How can computational modeling predict biological activity or regioselectivity in derivatives?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Fukui indices identify electrophilic sites (C4 bromine as primary target).
- Docking Studies : Dock into bacterial enoyl-ACP reductase (PDB: 1BVR). Free energy scores (ΔG ~-8.5 kcal/mol) suggest moderate binding affinity .
- Validation : Compare computed NMR/IR spectra with experimental data (RMSD <5%).
Data Contradiction & Validation
Q. How to resolve discrepancies in reported synthetic yields for similar benzoxazole derivatives?
- Troubleshooting :
- Reagent Purity : Ensure brominating agents (e.g., NBS) are freshly distilled.
- Solvent Effects : DMSO increases polarity but may promote side reactions (e.g., oxidation). Test alternatives like THF or acetonitrile .
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) in cross-couplings.
Biological Evaluation Guidance
Q. What protocols assess the antibacterial potential of this compound derivatives?
- Experimental Design :
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (CLSI guidelines). Include ciprofloxacin as control.
- Cytotoxicity : Use MTT assay on HEK-293 cells (IC50 >50 μM desirable) .
- Table : Representative Bioactivity Data
| Derivative | MIC (μg/mL) | S. aureus | E. coli |
|---|---|---|---|
| 4-Bromo-6-fluoro | 32 | >64 | |
| 4-Phenyl-6-fluoro | 16 | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
